1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that similar compounds can suppress certain biological responses by interacting with their targets .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to exert various effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can affect the metabolic pathways and overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the oxidative stress response in cells by altering the levels of reactive oxygen species and the activity of antioxidant enzymes . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can result in altered metabolic pathways and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different effects on cellular function compared to the parent compound . Additionally, long-term exposure to this compound can result in changes in cellular metabolism and function, which are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to hepatotoxicity and other adverse effects in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways can lead to the formation of different metabolites, which can have distinct biological activities. For example, the compound can undergo O-glucuronidation and hydrolysis, resulting in the formation of metabolites such as 2-chloromandelic acid and 2-chlorobenzoic acid . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, it has been observed that the compound can interact with transporters involved in drug efflux, which can influence its distribution and overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been found to localize to the mitochondria, where it can affect mitochondrial function and cellular energy metabolism . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTAAGCNRMXMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248301-61-2 | |
Record name | 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.